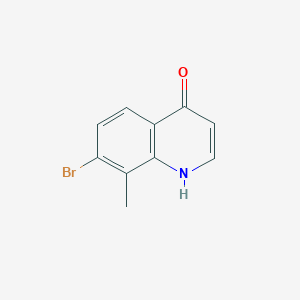

7-Bromo-8-methylquinolin-4(1H)-one

Description

Properties

IUPAC Name |

7-bromo-8-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-8(11)3-2-7-9(13)4-5-12-10(6)7/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVPTOAEDIJTJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC=CC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597295 | |

| Record name | 7-Bromo-8-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189106-48-6 | |

| Record name | 7-Bromo-8-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189106-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-8-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1189106-48-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Bromo 8 Methylquinolin 4 1h One and Its Derivatives

General Strategies for Quinolin-4(1H)-one Core Synthesis

Several classical and modern synthetic methods have been developed for the construction of the quinolin-4(1H)-one ring system. mdpi.comrsc.org These methods often involve the cyclization of appropriately substituted aniline (B41778) precursors.

The Conrad-Limpach synthesis , first reported in 1887, involves the condensation of anilines with β-ketoesters. wikipedia.orgscribd.com The reaction proceeds through the formation of a Schiff base, which upon heating, typically in a high-boiling solvent like mineral oil, undergoes thermal cyclization to yield a 4-hydroxyquinoline (B1666331), which exists in tautomeric equilibrium with the quinolin-4(1H)-one form. wikipedia.orgnih.gov The temperature of the initial condensation is crucial; moderate temperatures favor the formation of the β-aminoacrylate (the kinetic product), which leads to the 4-quinolone. wikipedia.orgacs.org

The related Knorr quinoline (B57606) synthesis , discovered a year earlier, also utilizes anilines and β-ketoesters. However, under higher reaction temperatures (around 140 °C), the aniline attacks the ester group of the β-ketoester to form a β-keto anilide (the thermodynamic product). wikipedia.org Subsequent cyclization of this intermediate, typically under acidic conditions (e.g., using sulfuric acid), yields a 2-hydroxyquinoline (B72897). wikipedia.org Therefore, by controlling the initial reaction conditions, one can selectively synthesize either the 4-hydroxyquinoline (Conrad-Limpach) or the 2-hydroxyquinoline (Knorr) isomer. acs.org

| Reaction | Key Reactants | Key Intermediate | Product Type |

| Conrad-Limpach | Aniline, β-ketoester | β-aminoacrylate | 4-Hydroxyquinoline |

| Knorr | Aniline, β-ketoester | β-keto anilide | 2-Hydroxyquinoline |

The Gould-Jacobs reaction is another powerful method for synthesizing 4-hydroxyquinolines. wikipedia.org This reaction begins with the condensation of an aniline with an ethoxymethylenemalonic ester derivative. The resulting anilidomethylenemalonic ester intermediate undergoes a thermal 6-electron cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification and decarboxylation yield the desired 4-hydroxyquinoline. wikipedia.org This method is particularly effective for anilines bearing electron-donating groups in the meta-position. wikipedia.org Microwave irradiation has been shown to significantly improve yields and shorten reaction times for the high-temperature cyclization step. nih.gov

More recent synthetic strategies include various cascade reactions. For instance, palladium-catalyzed intramolecular N-arylation of enamine intermediates, formed from the Michael addition of an amine to a (Z)-β-chlorovinyl ketone, can produce quinolin-4(1H)-ones in a one-pot manner. organic-chemistry.org Other modern approaches involve transition metal-catalyzed reactions, such as the palladium-catalyzed amidation of 2′-bromoacetophenones followed by a base-promoted intramolecular cyclization (Camps cyclization), which offers a mild, one-pot synthesis of 2-substituted 4-quinolones. acs.orgresearchgate.net

Targeted Synthesis of 7-Bromo-8-methylquinolin-4(1H)-one Analogues

The synthesis of the specifically substituted this compound requires a strategy that correctly places the bromine and methyl groups on the quinolinone core. This can be achieved either by introducing the substituents onto a pre-formed quinolinone ring or by using a starting material that already contains these substituents.

The introduction of a bromine atom onto a quinoline ring can be achieved through electrophilic halogenation. The regioselectivity of this reaction is highly dependent on the existing substituents on the ring. For 8-substituted quinolines, bromination often occurs at the C5 and/or C7 positions. semanticscholar.org For example, the bromination of 8-hydroxyquinoline (B1678124) can yield a mixture of 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline. organic-chemistry.orgsemanticscholar.org

The synthesis of the target molecule could therefore potentially start from 8-methylquinolin-4(1H)-one. Subsequent bromination would be expected to yield a mixture of isomers, from which the desired this compound would need to be separated. The directing effects of the existing methyl group and the carbonyl/hydroxyl group would influence the position of bromination.

A more direct and regioselective approach to this compound involves using a starting material that already contains the bromo and methyl substituents in the correct positions. A logical precursor for this would be 3-bromo-2-methylaniline (B1266185) . This aniline derivative can be subjected to classical quinolone synthesis reactions like the Gould-Jacobs or Conrad-Limpach reactions.

For instance, in a Gould-Jacobs approach, 3-bromo-2-methylaniline would be reacted with diethyl ethoxymethylenemalonate. The subsequent thermal cyclization would be expected to proceed in a regioselective manner to form the desired 7-bromo-8-methyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester, which can then be hydrolyzed and decarboxylated to give this compound. The use of substituted anilines is a common practice in these reactions to generate a wide array of quinoline derivatives. jptcp.com

| Starting Aniline | Reaction | Key Reagent | Expected Product |

| 3-Bromo-2-methylaniline | Gould-Jacobs | Diethyl ethoxymethylenemalonate | 7-Bromo-8-methyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester |

| 3-Bromo-2-methylaniline | Conrad-Limpach | Ethyl acetoacetate | 7-Bromo-8-methyl-2-methylquinolin-4(1H)-one |

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold possesses several sites for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecules. The bromine atom at the C7 position is a particularly useful handle for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. fiveable.meresearchgate.netlibretexts.org

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. fiveable.meresearchgate.netlibretexts.orgwikipedia.orgyoutube.com The C7-bromo substituent on the quinolinone ring can readily participate in these reactions. For example, a Suzuki coupling with an arylboronic acid could introduce a new aryl group at the C7 position. Similarly, a Sonogashira coupling would install an alkyne, and a Buchwald-Hartwig amination would introduce an amine functionality.

The nitrogen atom of the quinolinone ring can also be functionalized, for instance, through N-alkylation or N-arylation reactions. Additionally, the methyl group at the C8 position can potentially undergo functionalization through C-H activation strategies, which have been reported for 8-methylquinoline (B175542) derivatives. nih.govresearchgate.net The activation of bromoquinolines by nitration can also facilitate nucleophilic aromatic substitution (SNAr) reactions, providing another route to introduce new functional groups. researchgate.netsemanticscholar.org This wide range of possible transformations underscores the utility of this compound as a versatile building block in the synthesis of diverse chemical entities.

Halogen-Metal Exchange Reactions and Electrophilic Quenching

Halogen-metal exchange is a powerful and widely utilized transformation in organometallic chemistry for the formation of carbon-nucleophiles. wikipedia.org This reaction involves the conversion of an organic halide into an organometallic species by treatment with an organometallic reagent, most commonly an organolithium compound. wikipedia.orgnih.gov The rate of exchange is dependent on the halogen, with the trend being I > Br > Cl. wikipedia.org For bromoarenes, this exchange is typically rapid, even at low temperatures.

The resulting organolithium intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce new functional groups onto the quinoline core. This two-step sequence provides a regioselective method for C-C and C-heteroatom bond formation at the position previously occupied by the bromine atom.

However, the application of this methodology to substrates like this compound requires careful consideration of potential side reactions. The presence of other acidic protons in the molecule, such as the N-H of the quinolinone tautomer and the protons of the 8-methyl group, can lead to competitive deprotonation. While halogen-metal exchange is often faster than deprotonation, the highly basic nature of the organolithium reagent and the newly formed lithiated quinoline can lead to a mixture of products. chemicalforums.com For instance, in the related 8-bromo-4-methylquinoline, lithium-halogen exchange can be complicated by deprotonation of the acidic methyl group. chemicalforums.com To circumvent issues with substrates bearing acidic protons, a combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) can be employed, which allows for selective bromine-metal exchange under non-cryogenic conditions. nih.govnih.gov

The general scheme for this process is outlined below:

Scheme 1: Halogen-Metal Exchange and Electrophilic Quench

A representation of the two-step process starting with this compound, proceeding through a lithiated intermediate, and reacting with a general electrophile (E+).

Below is a table summarizing potential transformations using this method.

| Electrophile (E+) | Reagent Example | Resulting Functional Group | Product Derivative Class |

| Aldehydes/Ketones | Benzaldehyde | Hydroxyalkyl | Secondary Alcohols |

| Alkyl Halides | Methyl Iodide | Alkyl | Alkylated Quinolines |

| Carbon Dioxide | CO2 (gas) | Carboxylic Acid | Quinoline-7-carboxylic acids |

| Borates | Trimethyl borate | Boronic Acid | Quinolinylboronic acids |

| Disulfides | Diphenyl disulfide | Thioether | Arylthioquinolines |

Nucleophilic Substitution Reactions

The quinolinone ring system, particularly with an electron-withdrawing substituent or in its 4-halo form, can be susceptible to nucleophilic substitution reactions. While direct nucleophilic aromatic substitution (SNAr) on this compound might require harsh conditions due to the electron-rich nature of the benzene (B151609) ring portion, activation via the quinolinone tautomerism can facilitate such reactions.

Studies on analogous systems, such as 4-chloro-8-methylquinolin-2(1H)-one, demonstrate the viability of this approach. The chlorine atom at the 4-position is readily displaced by various nucleophiles, including amines, thiols, and alkoxides. It is plausible that the bromine atom in this compound could undergo similar transformations, although potentially requiring more forcing conditions or catalytic activation (e.g., copper-catalyzed reactions) due to the different substitution pattern and electronic effects.

The general reaction can be depicted as:

Scheme 2: Nucleophilic Substitution

A general representation of nucleophilic substitution on this compound with a generic nucleophile (Nu-).

The following table details representative nucleophilic substitution reactions that could be applied to synthesize derivatives of this compound, based on reactivity patterns of similar halo-quinolines.

| Nucleophile | Reagent Example | Reaction Conditions | Product Derivative |

| Amines | Morpholine | Heat, solvent (e.g., DMF) | 7-Morpholino-8-methylquinolin-4(1H)-one |

| Alkoxides | Sodium Methoxide | Heat, Methanol | 7-Methoxy-8-methylquinolin-4(1H)-one |

| Thiolates | Sodium thiophenoxide | Heat, solvent (e.g., DMF) | 7-(Phenylthio)-8-methylquinolin-4(1H)-one |

| Azide | Sodium Azide | DMF, Heat | 7-Azido-8-methylquinolin-4(1H)-one |

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. beilstein-journals.org The bromine atom of this compound is an ideal handle for these transformations, enabling a wide range of derivatives to be synthesized under relatively mild conditions with high functional group tolerance. Key examples of these reactions include the Suzuki-Miyaura, Buchwald-Hartwig, and C-O coupling reactions.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the bromo-quinoline with an organoboron compound, such as a boronic acid or boronate ester. organic-chemistry.orgresearchgate.net This method is widely used to synthesize biaryl compounds or to introduce alkyl, alkenyl, or alkynyl substituents.

Buchwald-Hartwig Amination: This is a premier method for constructing carbon-nitrogen bonds. wikipedia.orglibretexts.org It involves the palladium-catalyzed reaction between an aryl halide and an amine (primary or secondary, alkyl or aryl). atlanchimpharma.com This reaction would allow for the synthesis of a wide variety of 7-aminoquinoline (B1265446) derivatives.

C-O Coupling: Analogous to the Buchwald-Hartwig amination, palladium catalysts can also mediate the coupling of aryl halides with alcohols or phenols to form ethers. This provides a route to 7-alkoxy or 7-aryloxy derivatives.

These reactions typically involve a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base. The choice of ligand and base is crucial for achieving high yields and can be tailored to the specific substrates.

The table below summarizes these key palladium-catalyzed reactions for derivatizing this compound.

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Phenyl-8-methylquinolin-4(1H)-one |

| Buchwald-Hartwig | Aniline | Pd(OAc)₂, BINAP, Cs₂CO₃ | 7-(Phenylamino)-8-methylquinolin-4(1H)-one |

| C-O Coupling | Phenol | Pd(OAc)₂, Xantphos, K₂CO₃ | 7-Phenoxy-8-methylquinolin-4(1H)-one |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 7-(Phenylethynyl)-8-methylquinolin-4(1H)-one |

Spectroscopic and Structural Characterization of 7 Bromo 8 Methylquinolin 4 1h One Analogues

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules in the crystal lattice. In the study of quinolinone derivatives, X-ray crystallography offers crucial insights into the precise solid-state conformation of these molecules, which is fundamental to understanding their physical and chemical properties.

The solid-state structure of analogues of 7-bromo-8-methylquinolin-4(1H)-one reveals key structural features of the quinolinone core. A pertinent example is the crystallographic analysis of 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, an intermediate in the synthesis of ozenoxacin. researchgate.net The crystal structure of this compound was determined by single-crystal X-ray diffraction, providing a detailed picture of its molecular geometry and packing.

The compound crystallizes in the triclinic space group P-1. researchgate.net The asymmetric unit contains one molecule of the quinolinone derivative. The detailed crystallographic data collection and refinement parameters are summarized in the table below.

| Parameter | Value |

| Chemical formula | C₁₄H₁₂BrNO₃ |

| Formula weight | 322.16 g/mol |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 8.4134(5) |

| b (Å) | 9.5365(6) |

| c (Å) | 9.6154(7) |

| α (°) | 60.728(2) |

| β (°) | 83.130(2) |

| γ (°) | 66.331(2) |

| Volume (ų) | 613.52(7) |

| Z | 2 |

| Temperature (K) | 296(2) |

| R-factor (%) | 3.93 |

| Data obtained from the crystallographic study of 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. researchgate.net |

The molecular structure determined by this analysis confirms the planar nature of the quinolinone ring system, a common feature among such heterocyclic compounds. The substituent groups, including the bromo and methyl groups at positions 7 and 8, respectively, as well as the cyclopropyl (B3062369) group at the N1 position and the carboxylic acid at C3, have their positions and orientations precisely defined. This structural information is vital for understanding structure-activity relationships in medicinal chemistry and for the rational design of new quinolinone-based therapeutic agents.

Furthermore, the crystal packing is stabilized by intermolecular interactions. In the case of the studied analogue, hydrogen bonding and other non-covalent interactions dictate how the molecules arrange themselves in the solid state. These interactions are crucial in determining the physicochemical properties of the compound, such as its melting point and solubility.

While the crystal structure of this compound itself is not publicly available, the detailed analysis of its close analogues provides a strong predictive framework for its likely solid-state conformation and intermolecular interactions. Such crystallographic studies on related quinolinone derivatives are essential for the continued development and understanding of this important class of compounds. researchgate.netnih.gov

Theoretical and Computational Investigations of 7 Bromo 8 Methylquinolin 4 1h One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7-Bromo-8-methylquinolin-4(1H)-one. These methods model the molecule at the electronic level, providing precise data on its stability, electron distribution, and energetic landscape.

Application of Density Functional Theory (DFT), MP2, and Hartree-Fock Methods

A variety of quantum-chemical methods are employed to study quinolin-4(1H)-one derivatives, each offering a different balance of computational cost and accuracy. nuph.edu.ua

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation for a multi-electron system by approximating the wavefunction as a single Slater determinant. wikipedia.orgscirp.org While it provides a valuable qualitative picture, it does not fully account for electron correlation, which is the interaction between individual electrons. scirp.org

Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock method that improves upon the HF approximation by including electron correlation effects through perturbation theory. This often leads to more accurate calculations of molecular energies and properties. nuph.edu.ua

Density Functional Theory (DFT) has become a widely used method due to its favorable combination of accuracy and computational efficiency. DFT calculates the electronic energy based on the electron density rather than the complex many-electron wavefunction. nih.gov Functionals such as B3LYP are commonly used to optimize the geometry of quinolinone derivatives and to calculate their electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ekb.egresearchgate.netresearchgate.net These computational studies are crucial for determining the most stable molecular structures and understanding the electronic characteristics that govern the compound's behavior. nuph.edu.ua

| Method | Abbreviation | Key Features | Calculated Properties |

|---|---|---|---|

| Hartree-Fock | HF | Ab initio method; does not fully include electron correlation. wikipedia.org | Optimized geometry, total energy, molecular orbitals. scirp.org |

| Møller-Plesset Perturbation Theory (2nd order) | MP2 | Post-Hartree-Fock method; includes electron correlation. nuph.edu.ua | More accurate total and relative energies. nuph.edu.ua |

| Density Functional Theory | DFT | Based on electron density; good balance of accuracy and cost. ekb.egresearchgate.net | Optimized geometry, HOMO/LUMO energies, reaction pathways, spectroscopic parameters. nih.govresearchgate.net |

Prediction of Reactivity Descriptors

The electronic data derived from quantum chemical calculations, particularly HOMO and LUMO energies, are used to determine global and local reactivity descriptors. These descriptors help predict how this compound will behave in chemical reactions. ekb.egdergipark.org.tr

Chemical Hardness (η) and Global Softness (S) : These indicate the molecule's resistance to change in its electron distribution.

Electronegativity (χ) : Describes the molecule's ability to attract electrons.

Chemical Potential (μ) and Electrophilicity Index (ω) : These suggest the tendency of the molecule to accept electrons, indicating its electrophilic character. dergipark.org.tr

Local reactivity descriptors , such as Fukui functions , pinpoint specific reactive sites within the molecule. researchgate.net The Fukui function helps identify which atoms are most susceptible to:

Nucleophilic attack (f+) : Where the molecule can accept an electron.

Electrophilic attack (f-) : Where the molecule can donate an electron.

Radical attack (f0) .

For quinolinone structures, this analysis can identify the susceptibility of specific atoms—such as the carbonyl oxygen, the nitrogen atom, and various carbons in the aromatic rings—to different types of chemical attack. researchgate.netsemanticscholar.org

| Descriptor | Symbol | Predicted Property |

|---|---|---|

| Chemical Hardness | η | Measures resistance to deformation of electron cloud (stability). dergipark.org.tr |

| Electrophilicity Index | ω | Indicates the ability of the molecule to act as an electrophile. dergipark.org.tr |

| Fukui Function (f+) | f+ | Identifies atomic sites susceptible to nucleophilic attack. researchgate.net |

| Fukui Function (f-) | f- | Identifies atomic sites susceptible to electrophilic attack. researchgate.net |

Tautomeric Equilibrium Analysis in Quinolin-4(1H)-ones

Quinolin-4(1H)-one structures can exist in a state of equilibrium between two tautomeric forms: the keto (amide) form, this compound, and the enol (phenol) form, 7-Bromo-8-methylquinolin-4-ol. nuph.edu.uaresearchgate.net This phenomenon, known as prototropic tautomerism, involves the migration of a proton. nih.gov Extensive studies on the quinolone framework have shown that the keto form is predominantly favored in both solid and solution states. researchgate.net

Solvation Effects and Tautomeric Preference

The position of the tautomeric equilibrium can be influenced by the surrounding environment, particularly the solvent. nih.gov The polarity of the solvent can differentially stabilize one tautomer over the other. rsc.org Increased solvent polarity tends to stabilize the more polar keto tautomers. nih.gov For instance, in polar aprotic solvents like DMSO, the keto form is highly favored. mdpi.com Conversely, non-polar solvents may alter the equilibrium, and intermolecular hydrogen bonding between the solvent and the solute can play a significant role. nih.govnih.gov

Computational models, such as the Polarizable Continuum Model (PCM), are used to theoretically investigate these solvent effects by simulating the dielectric environment of the solvent, allowing for the prediction of tautomeric preferences in different media. nuph.edu.ua

Spectroscopic Signatures of Tautomeric Forms

Spectroscopy provides definitive experimental evidence for identifying the predominant tautomeric form in a given state. mdpi.com

Infrared (IR) Spectroscopy : The most telling feature is the presence of a strong carbonyl (C=O) stretching vibration in the IR spectrum, which confirms the existence of the keto tautomer. The enol form would instead be characterized by a broad hydroxyl (O-H) stretching band. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C NMR is particularly decisive. The carbonyl carbon at the C4 position of the quinolone ring in the keto form exhibits a characteristic downfield chemical shift (typically around 176-177 ppm). researchgate.net This signal is significantly different from the chemical shift of the C4 carbon in the enol form. This substantial difference in chemical shift serves as a reliable criterion for assigning the tautomeric structure. nuph.edu.ua ¹H NMR can also distinguish the forms by identifying the signal from the N-H proton in the keto tautomer versus the O-H proton in the enol tautomer. researchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict how a ligand, such as this compound, might bind to the active site of a target protein. nih.gov This in-silico method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. nih.gov The quinoline (B57606) and quinolinone scaffolds are found in many compounds that act as inhibitors for various enzymes and receptors, including the proteasome and DNA gyrase. nih.govresearchgate.net

The docking process involves placing the 3D structure of the ligand into the binding site of a protein receptor, whose structure is typically obtained from a repository like the Protein Data Bank (PDB). nih.gov A scoring function is then used to estimate the binding affinity, often expressed in kcal/mol, and to predict the most favorable binding pose. researchgate.net

Analysis of the docked complex reveals the specific non-covalent interactions that stabilize the binding. wikipedia.org These interactions include:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

π-π stacking

By identifying the key amino acid residues in the protein's active site that interact with the ligand, molecular docking provides valuable insights that can guide the design of more potent and selective molecules. nih.gov

| Potential Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| E. coli DNA Gyrase B researchgate.net | -7.1 | Asp73, Gly77, Ile78, Pro79 | Hydrogen bonding, Hydrophobic interactions |

| Human Proteasome (β5 subunit) nih.gov | -6.5 | Thr1, Gly47, Ser129 | Hydrogen bonding, π-π stacking |

Interactions with DNA Gyrase and Dihydropteroate Synthase

Computational docking studies are instrumental in predicting the binding affinity and interaction patterns of small molecules with protein targets.

DNA Gyrase: As an essential bacterial enzyme, DNA gyrase is a validated target for antibacterial agents. It is a type II topoisomerase that introduces negative supercoils into DNA. Quinolone antibiotics, a major class of antibacterial drugs, function by trapping the gyrase-DNA complex, leading to double-strand DNA breaks and cell death. A molecular docking study of this compound would involve predicting its binding pose within the active site of DNA gyrase, likely in the region where quinolones bind. Key interactions would involve hydrogen bonds and hydrophobic interactions with specific amino acid residues of the GyrA and GyrB subunits, as well as with the DNA itself. The binding energy calculated from such a study would provide an estimate of the compound's potential inhibitory activity.

Dihydropteroate Synthase (DHPS): This enzyme is crucial for folate synthesis in bacteria and is the target for sulfonamide antibiotics. DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate. nih.gov A computational investigation would assess whether this compound could act as a competitive inhibitor, binding to either the pABA or the pterin (B48896) binding pocket. nih.gov Docking simulations would reveal the specific interactions, such as hydrogen bonds with key residues in the active site, and provide a binding energy value to predict its potential efficacy as a DHPS inhibitor.

Binding Modes with Kinases (Sphingosine Kinase, Ribosomal S6 p90 Kinase)

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is often implicated in diseases like cancer.

Sphingosine Kinase (SphK): There are two isoforms, SphK1 and SphK2, which are involved in cell proliferation and survival. nih.gov Inhibition of SphK is an attractive strategy for cancer therapy. A computational study would model the binding of this compound within the ATP-binding pocket or the sphingosine-binding site of SphK. Analysis of the binding mode would identify crucial interactions, such as hydrogen bonds with the hinge region of the kinase and hydrophobic interactions with other residues, which are characteristic of kinase inhibitors. While a study on the related quinoline-5,8-dione framework has shown potential for SphK inhibition, specific data for this compound is not available. nih.gov

Ribosomal S6 p90 Kinase (RSK): RSK is a family of serine/threonine kinases that are downstream effectors of the MAPK/ERK signaling pathway and are involved in cell growth and survival. nih.gov Computational modeling of this compound with an RSK isoform would predict its ability to bind to the N-terminal or C-terminal kinase domain. The analysis would focus on identifying key interactions within the ATP-binding site that could lead to inhibition of the kinase activity.

In Silico Assessment of Bioavailability Parameters

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are crucial for its potential as a drug. researchgate.netresearchgate.net These predictions help to identify candidates with favorable pharmacokinetic profiles.

For this compound, a computational assessment would typically involve calculating various physicochemical and pharmacokinetic parameters. These predictions are often guided by established rules such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound.

Table 1: Predicted Bioavailability and Physicochemical Properties of this compound (Hypothetical Data)

| Property | Predicted Value | Significance |

| Molecular Weight | ~252.1 g/mol | Falls within the desirable range (<500 Da) for good absorption. |

| LogP (Lipophilicity) | 2.0 - 3.0 | Indicates good membrane permeability. |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (<5), favoring oral absorption. |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's rule (<10), favoring oral absorption. |

| Topological Polar Surface Area (TPSA) | ~40-50 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |

| Aqueous Solubility (LogS) | Moderate | A balance is needed; sufficient solubility for absorption but can impact permeability. |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier Permeation | Likely | The molecular size and lipophilicity may allow it to cross the BBB. |

| CYP450 Inhibition | To be determined | Prediction of potential inhibition of key metabolic enzymes is crucial to avoid drug-drug interactions. |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be assessed in an in silico bioavailability study. No published data is available for this compound.

Biological Activities and Mechanistic Studies of 7 Bromo 8 Methylquinolin 4 1h One Analogues

Anticancer Activities and Mechanisms of Action

Analogues of 7-Bromo-8-methylquinolin-4(1H)-one have demonstrated notable potential in the realm of oncology, exhibiting a range of activities that target the complex machinery of cancer cells. Their mechanisms of action are multifaceted, involving the inhibition of crucial signaling kinases, induction of programmed cell death, interference with DNA replication, and modulation of metabolic enzymes.

Inhibition of Kinases (EGFR-TK, c-Met, SphK, RSK-4)

Kinases are pivotal enzymes in cellular signaling pathways that often become dysregulated in cancer, making them prime targets for therapeutic intervention. Certain quinoline (B57606) analogues have shown inhibitory effects against several key kinases.

Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK): The EGFR signaling pathway is crucial for cell proliferation and is frequently overactive in many cancers. Research has shown that 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives are effective inhibitors of EGFR kinase, with activities comparable to established quinazoline-based inhibitors. nih.gov For instance, some of these quinoline compounds have demonstrated potent inhibitory activity with IC50 values in the nanomolar range. nih.gov

c-Met: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play significant roles in tumor cell proliferation, survival, and metastasis. Specific 4,6,7-substituted quinoline derivatives have been identified as selective and active inhibitors of c-Met. nih.gov Analogues of the multi-kinase inhibitor cabozantinib, which features a quinoline core, have shown potent c-Met kinase inhibition, with some derivatives exhibiting IC50 values as low as 19 nM. nih.gov

Sphingosine Kinase (SphK): Sphingosine kinases (SphK1 and SphK2) are lipid kinases that catalyze the formation of the signaling molecule sphingosine-1-phosphate (S1P), which is implicated in cancer cell growth, survival, and migration. nih.gov Modified quinoline-5,8-diones, synthesized from a 7-bromo-quinoline-5,8-dione precursor, have been identified as novel inhibitors of both SphK1 and SphK2. nih.gov These compounds, developed through a fragment-based approach, have demonstrated dual inhibition in the low micromolar range. nih.gov

Ribosomal S6 Kinase 4 (RSK-4): RSK4 has been identified as a promoter of drug resistance and metastasis in certain cancers like lung and bladder cancer. bldpharm.com Drug screening has revealed that certain floxacin antibiotics, which contain a quinolone-like core, can act as potent inhibitors of RSK4 activation. bldpharm.com These findings suggest that targeting RSK4 with appropriate quinoline-based structures could be a viable strategy to overcome chemoresistance. bldpharm.com

Induction of Apoptosis and Cell Cycle Modulation

A fundamental strategy in cancer therapy is to trigger apoptosis, or programmed cell death, in malignant cells. Analogues of this compound have been shown to effectively induce apoptosis and interfere with the normal progression of the cell cycle in cancer cells.

Bromo-substituted 8-hydroxyquinolines have been demonstrated to possess high cytotoxic and apoptotic potential. nuph.edu.ua Studies on various cancer cell lines have shown that these compounds can induce apoptosis, which is often confirmed by techniques such as DNA laddering assays. nih.gov For example, certain brominated methoxyquinoline and nitrated bromoquinoline derivatives have been shown to induce apoptosis in C6, HeLa, and HT29 cancer cells. nih.gov

Furthermore, these quinoline analogues can modulate the cell cycle, a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer. Certain quinoline derivatives have been found to cause cell cycle arrest at different phases. For example, some analogues cause a significant arrest at the G1 phase, while others lead to an accumulation of cells in the G2/M phase. nih.govnih.gov This disruption of the cell cycle prevents cancer cells from proliferating uncontrollably. For instance, treatment of MCF-7 breast cancer cells with specific benzo[h]chromeno[2,3-d]pyrimidine derivatives, which are structurally complex quinoline-related systems, resulted in a significant increase in the percentage of apoptotic cells and arrest in the G1 phase. researchgate.net

Interaction with DNA Topoisomerases

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. Inhibiting these enzymes can lead to DNA damage and ultimately cell death, making them effective targets for anticancer drugs.

Research has indicated that bromo-substituted 8-hydroxyquinoline (B1678124) derivatives can act as inhibitors of Topoisomerase I. nuph.edu.ua These compounds have been shown to suppress the relaxation of supercoiled plasmid DNA, a hallmark of Topoisomerase I inhibition. nuph.edu.ua Specifically, 5,7-dibromo-8-hydroxyquinoline and a related cyano-derivative have been identified as potential novel topoisomerase inhibitors. nuph.edu.ua Molecular dynamics studies have also supported the interaction between brominated quinoline derivatives and human topoisomerase I, indicating significant binding energies. nih.gov

Modulation of NQO1 Protein Activity

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic enzyme that plays a role in cellular defense against oxidative stress. It can also bioactivate certain quinone-based anticancer agents. The interaction of quinoline analogues with NQO1 is an area of interest for developing targeted cancer therapies, especially for tumors with high NQO1 expression.

Studies on 8-hydroxyquinoline derivatives linked to a 1,4-naphthoquinone (B94277) moiety have shown that these hybrid molecules can act as substrates for the NQO1 enzyme. researchgate.net The enzymatic conversion rate of NQO1 for these compounds was evaluated by monitoring the oxidation of NADPH to NADP+. researchgate.net Molecular docking studies further confirmed that these quinoline-naphthoquinone hybrids interact strongly with the active center of the NQO1 protein. researchgate.net This suggests that such compounds could be developed as NQO1-directed antitumor agents. researchgate.net

Activity Profiles in Cancer Cell Lines

The anticancer potential of this compound analogues has been evaluated against a variety of human cancer cell lines. These studies provide valuable information on the spectrum of activity and potency of these compounds. The table below summarizes the inhibitory activities of several quinoline derivatives against different cancer cell lines, typically reported as IC50 (the concentration required to inhibit 50% of cell growth) or GI50 (the concentration required to inhibit 50% of cell growth) values.

| Compound Type | Cell Line | Activity (IC50/GI50 in µM) | Reference |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 µg/mL | nuph.edu.ua |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 25.6 µg/mL | nuph.edu.ua |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | 15.3 µg/mL | nuph.edu.ua |

| 5,7-Dibromo-8-methoxyquinoline | C6 (rat brain tumor) | 12.5 µg/mL | nuph.edu.ua |

| 5,7-Dibromo-8-methoxyquinoline | HeLa (human cervix carcinoma) | >50 µg/mL | nuph.edu.ua |

| 5,7-Dibromo-8-methoxyquinoline | HT29 (human colon carcinoma) | >50 µg/mL | nuph.edu.ua |

| 5,7-Dibromo-5,7-bromo-6,7-cyano-8-hydroxyquinoline | C6 (rat brain tumor) | 10.4 µg/mL | nuph.edu.ua |

| 5,7-Dibromo-5,7-bromo-6,7-cyano-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 7.9 µg/mL | nuph.edu.ua |

| 5,7-Dibromo-5,7-bromo-6,7-cyano-8-hydroxyquinoline | HT29 (human colon carcinoma) | 10.2 µg/mL | nuph.edu.ua |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid (5d) | CCRF-CEM (leukemia) | 0.4 | irb.hr |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid (5d) | HuT78 (T-cell lymphoma) | 0.7 | irb.hr |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid (12d) | CCRF-CEM (leukemia) | 0.5 | irb.hr |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid (12d) | HuT78 (T-cell lymphoma) | 0.8 | irb.hr |

| Quinoline derivative of combretastatin (B1194345) A-4 (12c) | MCF-7 (breast) | 0.010 | |

| Quinoline derivative of combretastatin A-4 (12c) | HL-60 (leukemia) | 0.012 | |

| Quinoline derivative of combretastatin A-4 (12c) | HCT-116 (colon) | 0.042 | |

| Quinoline derivative of combretastatin A-4 (12c) | HeLa (cervical) | 0.021 |

Antimicrobial Activities

In addition to their anticancer properties, quinoline derivatives have long been recognized for their antimicrobial effects. The emergence of antibiotic-resistant strains of microorganisms has spurred the search for new antimicrobial agents, and analogues of this compound are promising candidates in this area.

Research into the bromination of quinolin-4(1H)-ones has been pursued as a strategy for developing new antibacterial agents. nuph.edu.ua The introduction of bromine atoms into the quinoline scaffold can significantly enhance antimicrobial activity. For example, a series of 4-hydroxy-2-quinolinone analogues with various substituents at the C-6 and C-7 positions have been synthesized and tested for their antibacterial and antifungal activities. nih.gov These studies have shown that both the substituents on the quinoline ring and the length of an alkyl chain at the C-3 position have a significant impact on their activity against pathogens like Staphylococcus aureus, Escherichia coli, and Aspergillus flavus. nih.gov

Furthermore, 7-substituted quinolin-8-ol derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown considerable antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. Molecular docking studies have also been employed to understand the interactions of these compounds with bacterial protein targets. The synthesis of 7-bromoquinoline-5,8-dione derivatives incorporating aryl sulfonamides has also yielded compounds with confirmed antibiotic potency. researchgate.net

Antibacterial Efficacy and Targets (DNA Gyrase, Dihydropteroate Synthase, Efflux Pumps)

The antibacterial properties of quinolone derivatives are well-established, with many acting on critical bacterial enzymes.

DNA Gyrase and Topoisomerase IV: Quinolones are known as broad-spectrum antibacterial agents that primarily target bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, repair, and recombination. nih.govnih.gov These enzymes are responsible for managing DNA supercoiling and unlinking replicated chromosomes. nih.gov The key action of quinolones involves the reversible trapping of gyrase-DNA and topoisomerase IV-DNA complexes, which inhibits DNA synthesis and leads to bacterial cell death. nih.gov While DNA gyrase is a validated target, the emergence of resistance, often through mutations in the enzyme targets, necessitates the development of novel compounds. nih.govresearchgate.net For instance, certain 7-piperazinylquinolones have demonstrated high activity against strains like Staphylococcus aureus and Escherichia coli, with computational studies confirming their interaction with DNA gyrase subunits. nih.gov However, specific studies detailing the inhibitory activity of this compound analogues on DNA gyrase are not extensively documented in the reviewed literature.

Dihydropteroate Synthase (DHPS): DHPS is a crucial enzyme in the folate biosynthesis pathway of bacteria, making it a key target for antimicrobial agents like sulfonamides. nih.gov This pathway is absent in humans, offering a selective target. researchgate.net In the quest for new antibiotics to combat sulfa-drug resistance, researchers have explored alternative inhibitors. nih.gov Derivatives of 8-mercaptoguanine have been identified as potential inhibitors that bind to the pterin (B48896) site of DHPS, offering a different strategy than p-aminobenzoic acid (pABA) competitors. nih.govnih.gov While this highlights the exploration of novel scaffolds for DHPS inhibition, direct evidence linking this compound analogues to DHPS inhibition is not presently available in the reviewed scientific literature.

Efflux Pumps: A significant mechanism of antimicrobial resistance (AMR) is the action of bacterial efflux pumps, which actively expel antibiotics from the bacterial cell. nih.govnih.govmdpi.com Molecules that inhibit these pumps (efflux pump inhibitors or EPIs) can restore the efficacy of existing antibiotics. nih.govmdpi.com The quinoline core has been a focus in the development of new EPIs. nih.govresearchgate.net Studies on quinoline and indole (B1671886) derivatives have been conducted to create a comprehensive structure-activity relationship (SAR) for designing new microbial EPIs with enhanced activity and better safety profiles. nih.govnih.gov For example, certain quinoline analogues of 1-(1-NaphthylMethyl)-Piperazine have been shown to be effective efflux inhibitors against Acinetobacter baumannii. researchgate.net Specifically, against Staphylococcus aureus, which employs efflux pumps like NorA, quinoline derivatives have been investigated to enhance the activity of antibiotics such as ciprofloxacin. mdpi.com

Antifungal Efficacy

Analogues of the quinoline scaffold have demonstrated significant potential as antifungal agents. A variety of substituted quinolines and 8-hydroxyquinolines have been synthesized and tested against numerous fungal strains, often showing activity comparable or superior to standard drugs like fluconazole. researchgate.netmmv.org

Research into fluorinated quinoline analogues, using the pesticide Tebufloquin as a lead, has yielded compounds with good antifungal activity. For instance, compounds like 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate exhibited strong activity (>80%) against Sclerotinia sclerotiorum. nih.gov Another study on pyrrolo[1,2-a]quinoline (B3350903) derivatives, which are structurally related to the quinoline core, found several compounds with high antifungal efficacy against Candida albicans, with Minimum Inhibitory Concentrations (MICs) as low as 0.4 µg/mL. acs.org The position of substituents on the quinoline ring has been shown to be crucial; for example, 8-hydroxyquinoline derivatives were found to be more active than their 4-hydroxy counterparts. nih.gov

| Compound/Analogue Class | Fungal Strain | Activity Metric | Observed Value | Reference |

|---|---|---|---|---|

| Pyrrolo[1,2-a]quinoline derivatives (BQ-06, BQ-07, BQ-08) | Candida albicans | MIC | 0.4 µg/mL | acs.org |

| Pyrrolo[1,2-a]quinoline derivatives (BQ-01, BQ-03, BQ-05) | Candida albicans | MIC | 0.8 µg/mL | acs.org |

| Fluorinated quinoline analogue (2f) | Phytophthora capsici | Inhibition Rate | 58.1% (at 50 µg/mL) | nih.gov |

| Fluorinated quinoline analogues (2e, 2j) | Fusarium oxysporum | Inhibition Rate | 45% (at 50 µg/mL) | nih.gov |

| 7-chloro-4-arylhydrazonequinoline (4a) | Candida spp. | MIC | 25 µg/mL | mmv.org |

Antimalarial and Antiparasitic Activities

The quinoline nucleus is the cornerstone of many antimalarial drugs, including the historically significant quinine (B1679958) and chloroquine (B1663885). nih.gov Consequently, extensive research has focused on synthesizing and evaluating novel quinoline analogues to combat drug-resistant strains of Plasmodium falciparum, the most lethal malaria parasite. researchgate.net

Analogues of 4(1H)-quinolone have emerged as a potent class of antimalarials. These "endochin-like quinolones" (ELQs) have been optimized from the historical compound endochin. mmv.org Research has shown that these compounds can exhibit low nanomolar IC50 values against multidrug-resistant P. falciparum strains. mmv.orgnih.gov Their primary mechanism of action is often the inhibition of the parasite's cytochrome bc1 complex, a key component of the mitochondrial electron transport chain. nih.govnih.gov

For example, 3-ethoxycarbonyl-7-(6,6,6-trifluorohexyloxy)-4(1H)-quinolone demonstrated an impressive IC50 of 1.2 nM against both drug-sensitive (D6) and multidrug-resistant (Dd2) strains. nih.gov Similarly, a class of 4(1H)-quinolone-3-diarylethers showed low nanomolar efficacy against various strains, including those resistant to the clinical drug atovaquone. acs.org These compounds not only act on the blood stages of the parasite but can also have transmission-blocking activities. nih.gov

| Compound | P. falciparum Strain | Activity Metric (IC50/EC50) | Observed Value (nM) | Reference |

|---|---|---|---|---|

| 3-ethoxycarbonyl-7-(6,6,6-trifluorohexyloxy)-4(1H)-quinolone (6) | D6, Dd2 | IC50 | 1.2 | nih.gov |

| 3-ethoxycarbonyl-7-(6,6,6-trifluorohexyloxy)-4(1H)-quinolone (6) | Tm90-C2B (atovaquone-resistant) | IC50 | 270 | nih.gov |

| 7-Methoxy-2-methyl-3-(6,6,6-trifluorohexyl)-4(1H)-quinolone (7) | D6, Dd2 | IC50 | ~30 | nih.gov |

| 7-Methoxy-2-methyl-3-(6,6,6-trifluorohexyl)-4(1H)-quinolone (7) | Tm90-C2B (atovaquone-resistant) | IC50 | 66 | nih.gov |

| ELQ-271 (a 4(1H)-quinolone-3-diarylether) | Multiple strains | EC50 | Low nanomolar | acs.org |

| P4Q-391 (a 3-aryl-4(1H)-quinolone) | 3D7 | EC50 | 36 | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Certain quinoline derivatives have been shown to possess anti-inflammatory and immunomodulatory properties. For instance, lawsone (2-hydroxy-1,4-naphthoquinone) and its derivatives, which share some structural similarities with quinones, exhibit a broad range of pharmacological effects including anti-inflammatory action. nih.gov

More directly, fluoroquinolone derivatives have been documented to affect the immune system by modulating cytokine synthesis. nih.gov In general, these compounds can inhibit the production of pro-inflammatory cytokines like interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), while enhancing the synthesis of colony-stimulating factors (CSF), which are involved in haematopoiesis. nih.gov The mechanisms behind these effects are thought to involve interference with intracellular signaling pathways, such as those involving cyclic AMP, and effects on transcription factors like NF-κB. nih.gov A study on novel 1,3-disubstituted-2-thiohydantoin analogues, while not quinolones, demonstrated potent anti-inflammatory effects by significantly reducing the expression of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in macrophage cell lines. mdpi.com This suggests that scaffolds capable of modulating these pathways are promising for developing anti-inflammatory agents. However, specific studies focusing on the anti-inflammatory and immunomodulatory effects of this compound analogues are limited in the available literature.

Antioxidant Activity

The potential for quinoline derivatives to act as antioxidants has also been investigated. Enaminone analogues, which contain a structure related to quinolinones, have been reported to possess antioxidant activity among other biological effects. researchgate.net In one study, the antioxidant activity of specific compounds was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results indicating significant antioxidant potential. researchgate.net The search for compounds that can mitigate oxidative damage is crucial, as reactive oxygen species (ROS) are implicated in numerous diseases. While some related heterocyclic systems show promise, direct and detailed research into the antioxidant capacity of this compound analogues specifically is not extensively covered in the reviewed sources.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to medicinal chemistry, guiding the design of more potent and selective drugs. For quinoline and quinolinone analogues, several SAR studies have provided valuable insights.

For Antimalarial Activity: In the development of 4(1H)-quinolone antimalarials, SAR studies have been critical. It was found that substitution patterns on the benzenoid ring of the quinolone core significantly affect activity. mmv.org Small, hydrophobic, electron-donating groups at the 7-position, such as methoxy (B1213986) (MeO), were beneficial for potency, whereas electron-withdrawing groups like trifluoromethyl (CF3) caused a significant decrease in activity. researchgate.net The nature of the substituent at the C3 position also dramatically influences potency, with long alkyl or alkoxy side chains, particularly those terminated with a trifluoromethyl group, leading to compounds with low nanomolar IC50 values. nih.gov The introduction of a diaryl ether group at position 3 also resulted in highly potent analogues. acs.org

For Antifungal Activity: SAR in antifungal quinoline derivatives indicates that the position of the hydroxyl group is important, with 8-hydroxyquinolines being more active than 4-hydroxyquinolines. nih.gov The lipophilicity and the nature of substituents at various positions on the quinoline and any attached rings play a crucial role in determining the minimum inhibitory concentration against fungal pathogens. acs.org

For Other Activities: In the context of anticancer activity, modifications at positions 7, 9, 10, and 11 of the related camptothecin (B557342) scaffold have been shown to significantly alter cytotoxicity and solubility. wikipedia.org For GPR41 modulators based on a tetrahydroquinolone scaffold, the aryl group attached to a furan (B31954) moiety was found to be a "switch" that could change the compound's effect from antagonistic to agonistic. nih.gov These examples underscore the principle that minor structural modifications to the quinoline framework can lead to profound changes in biological function, a key consideration in the rational design of new therapeutic agents based on this compound.

Future Research Horizons for this compound: A Roadmap for Therapeutic Advancement

The quinolin-4(1H)-one scaffold is a well-established pharmacophore, forming the core of numerous compounds with a broad spectrum of biological activities. Within this chemical class, this compound presents a unique substitution pattern that holds significant promise for further therapeutic development. Future research efforts are poised to build upon the existing knowledge of quinolinones to unlock the full potential of this specific molecule. This article outlines key future perspectives and research directions, focusing on the design of advanced analogues, exploration of novel therapeutic applications, development of sophisticated computational models, and investigation into its broader biological interactions.

Q & A

(Basic) What are the optimal synthetic routes for 7-Bromo-8-methylquinolin-4(1H)-one?

Methodological Answer:

The compound is synthesized via cyclization of 7-Bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in refluxing diphenylether (3 hours, 88% yield). Key steps include:

- Reaction Conditions: High-temperature reflux in diphenylether promotes intramolecular cyclization.

- Purification: Precipitation upon cooling, followed by vacuum filtration and washing with hexanes.

- Characterization: LCMS ([M+H]⁺ at m/z 238.0/240.0 for Br isotopes) and ¹H/¹³C NMR (e.g., δ 11.24 ppm for NH, 2.56 ppm for CH₃) confirm purity (>97%) .

(Basic) How to characterize this compound using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR: Identify protons (e.g., NH at δ 11.24 ppm, aromatic protons at δ 7.87–7.51 ppm) and carbons (e.g., carbonyl at ~161 ppm) .

- LCMS/HPLC: Confirm molecular weight (238.0/240.0 m/z) and purity (>99%) via reverse-phase chromatography .

- IR Spectroscopy: Detect functional groups (e.g., C=O stretch ~1600 cm⁻¹) in related quinolinones .

(Advanced) How to confirm the structure of this compound using X-ray crystallography?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction with Mo/Kα radiation.

- Software: Refine structures via SHELXL (for small-molecule refinement) and visualize with ORTEP-3 for thermal ellipsoid plots .

- Validation: Compare experimental bond lengths/angles with DFT-calculated values to resolve ambiguities .

(Advanced) How can the bromo group in this compound be functionalized for further derivatization?

Methodological Answer:

- Cross-Coupling Reactions: Use Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) to replace Br with aryl groups .

- Nucleophilic Substitution: React with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .

- Monitoring: Track progress via TLC or LCMS to optimize reaction time and stoichiometry .

(Advanced) What role does this compound play in drug development?

Methodological Answer:

- Lead Optimization: The bromo and methyl groups enhance binding to target proteins (e.g., protozoan enzymes in Trypanosoma spp.) .

- SAR Studies: Modify substituents to improve solubility (e.g., introduce polar groups) while maintaining activity .

- Biological Testing: Use in vitro assays (e.g., IC₅₀ determination) followed by pharmacokinetic profiling in animal models .

(Advanced) How to analyze contradictions in spectroscopic data for quinolinone derivatives?

Methodological Answer:

- Triangulation: Cross-validate NMR, LCMS, and X-ray data to resolve discrepancies (e.g., unexpected peaks due to solvates) .

- Replicate Experiments: Repeat syntheses under controlled conditions to confirm reproducibility .

- Computational Aids: Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .

(Advanced) How to design experiments to study the biological activity of this compound?

Methodological Answer:

- Target Identification: Use molecular docking (AutoDock Vina) to predict protein targets (e.g., kinase or protease enzymes) .

- Dose-Response Assays: Perform cell viability assays (MTT or resazurin) across a concentration range (1 nM–100 µM) .

- Mechanistic Studies: Employ fluorescence microscopy or flow cytometry to assess apoptosis/necrosis pathways .

(Advanced) How to assess the environmental stability and degradation pathways of this compound?

Methodological Answer:

- Photolysis Studies: Expose the compound to UV light (254 nm) and monitor degradation via HPLC .

- Hydrolysis: Test stability in aqueous buffers (pH 3–10) at 25–50°C to identify pH-sensitive bonds .

- Microscopy: Use surface-enhanced Raman spectroscopy (SERS) to track adsorption/desorption on indoor surfaces .

(Advanced) How to differentiate regioisomers of brominated quinolinones using analytical techniques?

Methodological Answer:

- NMR NOESY: Detect spatial proximity between substituents (e.g., Br and CH₃ groups) to assign positions .

- X-ray Crystallography: Resolve regiochemistry unambiguously via crystal structure determination .

- Mass Fragmentation: Compare LCMS/MS patterns (e.g., Br loss at m/z 159/161) to distinguish isomers .

(Advanced) What mechanistic insights guide the cyclization step in the synthesis of this compound?

Methodological Answer:

- Kinetic Studies: Monitor reaction progress via in situ IR to identify rate-determining steps (e.g., enolization) .

- Isotopic Labeling: Use ¹³C-labeled carboxylic acid precursors to trace cyclization pathways .

- Solvent Effects: Test polar aprotic vs. high-boiling solvents (e.g., DMF vs. diphenylether) to optimize ring closure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.